methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
“Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is used in the synthesis of CRHR2 antagonists, which are used to treat or prevent disorders in which CRHR1 and/or CRHR2 are involved .
Synthesis Analysis
The synthesis of “methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” involves several steps, including the formation of the pyrrolopyridine core and the esterification of the carboxylic acid group . The yield of the synthesis process is reported to be around 76% .
Molecular Structure Analysis
The molecular structure of “methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” consists of a pyrrolopyridine core with a methyl ester group attached to the 2-position of the pyridine ring . The InChI key for this compound is HWOQCGSIDCQVRM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a solid compound . Its NMR data, including the chemical shifts of its protons and carbons, have been reported . The compound has a molecular weight of 176.17 .
Scientific Research Applications
- Cancer Therapy
- Summary of Application : Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
- Methods of Application : The synthesis of these compounds involves reacting the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 °C .
- Results : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
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TNIK Inhibition
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibition on TNIK . TNIK (Traf2- and Nck-interacting kinase) is a protein kinase involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration .
- Methods of Application : Several series of compounds were designed and synthesized .
- Results : Some compounds had potent TNIK inhibition with IC50 values lower than 1 nM . Some compounds showed concentration-dependent characteristics of IL-2 inhibition .
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Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities
- Summary of Application : Pyrrolopyrazine derivatives, which include the pyrrolo[2,3-b]pyridine scaffold, have exhibited a wide range of biological activities .
- Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : According to the findings, pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .
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FLT3 Inhibition
- Summary of Application : FLT3 (Fms-like tyrosine kinase 3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis . Abnormal activation of FLT3 is often associated with acute myeloid leukemia (AML), making it an attractive target for cancer therapy .
- Methods of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized .
- Results : Some compounds exhibited potent FLT3 inhibitory activity, particularly against AML with FLT3-ITD mutations .
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Antidiabetic Activity
- Summary of Application : Pyrrole and pyrrolidine analogs, which include the pyrrolo[2,3-b]pyridine scaffold, have been found to have antidiabetic activity .
- Methods of Application : Various synthetic routes for pyrrole and pyrrolidine derivatives .
- Results : These compounds have shown efficacy in reducing blood glucose levels, making them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-6-3-2-4-10-8(6)11-7/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOQCGSIDCQVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589606 | |
Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
394223-02-0 | |
Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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